

Quantitative Binding Affinity (Kd/Ki) of Alisporivir

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Compound Focus: Alisporivir

CAS No.: 254435-95-5

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The following table summarizes the available quantitative data on **alisporivir's** binding to different cyclophilin proteins.

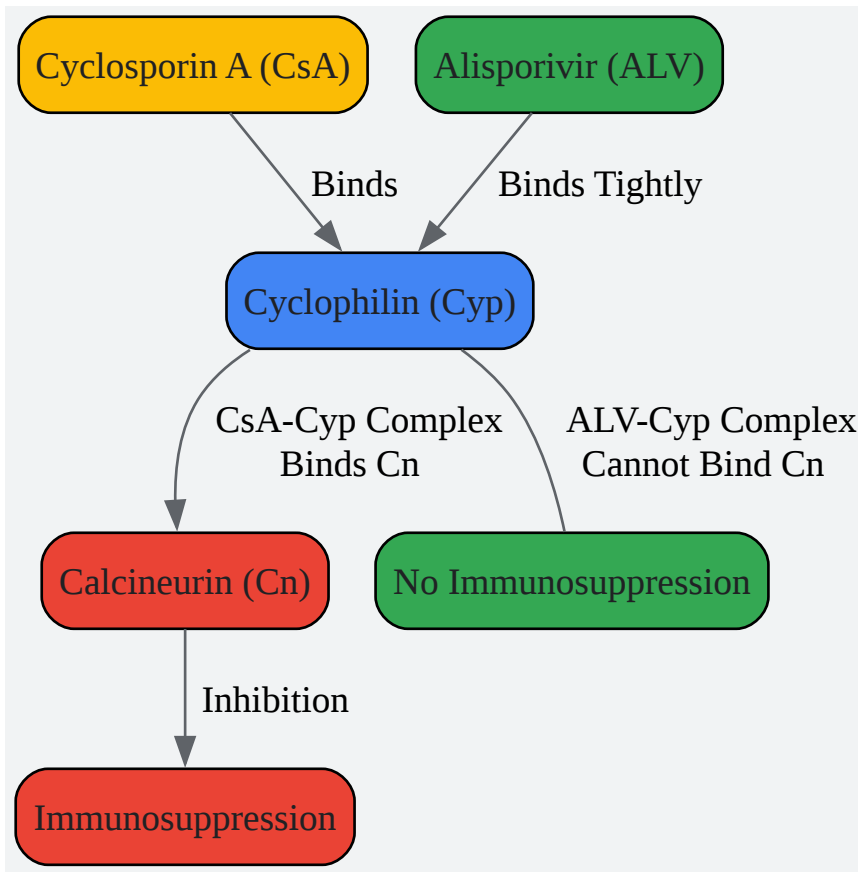
Cyclophilin Target	Affinity Value (Kd/Ki)	Measurement Type	Experimental Method	Source Context
Human Cyclophilin A (CypA)	0.34 nM	Inhibition Constant (Ki)	PPIase activity inhibition assay [1]	
Human Cyclophilin B (CypB)	9.8 nM	Dissociation Constant (Kd)	Fluorescence measurements [2]	

A lower Kd/Ki value indicates a **higher binding affinity**. **Alisporivir's** sub-nanomolar Ki for CypA demonstrates exceptionally tight binding [1].

Structural Basis for High Affinity and Specificity

Alisporivir is a derivative of Cyclosporin A (CsA), modified to eliminate immunosuppressive activity while retaining or enhancing cyclophilin binding [3].

- **Key Structural Modifications:** **Alisporivir** differs from CsA at two positions: **position 3** (sarcosine replaced by N-methyl-D-alanine) and **position 4** (N-methylleucine replaced by N-ethylvaline) [1] [3].
- **Mechanism of Non-Immunosuppression:** The modification at position 4 is critical. It **prevents the drug-cyclophilin complex from binding to and inhibiting calcineurin**, the phosphatase whose inhibition leads to immunosuppression [1]. This allows **alisporivir** to target pathogen cyclophilins without compromising the host immune system.



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*Structural mechanism of **alisporivir** versus cyclosporin A*

Key Experimental Methodologies

The binding affinity and inhibitory properties of **alisporivir** have been characterized using several techniques.

- **Enzymatic Inhibition Assays:** The primary method for determining the **inhibition constant (Ki)**. These assays measure the drug's ability to inhibit the **peptidyl-prolyl isomerase (PPIase)** activity of

cyclophilins [1]. The 0.34 nM Ki for CypA was likely determined this way.

- **X-ray Crystallography:** This technique has been used to solve the high-resolution 3D structure of cyclophilins (including those from pathogens like *Toxoplasma gondii*) in complex with **alispovir**. It reveals the **precise atomic interactions** within the binding pocket, providing a structural explanation for the high affinity [1].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR provides complementary, residue-level insights into protein-ligand interactions. It has been used to study how **alispovir** disrupts the interaction between CypA and the HCV protein NS5A [4].

Application in Antiviral Therapy

Alispovir's high-affinity cyclophilin binding underlies its broad-spectrum antiviral activity.

- **Mechanism of Action:** By tightly binding to host cyclophilin A, **alispovir** neutralizes its PPIase activity. This prevents the cyclophilin from facilitating the replication of viruses like **Hepatitis C Virus (HCV)** and **Hepatitis B Virus (HBV)**, likely by disrupting its interaction with viral proteins [5] [4] [3].
- **Therapeutic Advantage:** This host-targeting mechanism provides a **high genetic barrier to resistance** and is effective across multiple HCV genotypes, making it a valuable candidate for combination therapies [4] [3].

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